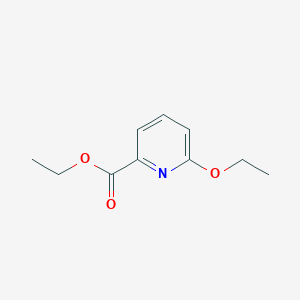

Ethyl 6-ethoxypyridine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 6-ethoxypyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-ethoxypyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-7-5-6-8(11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWWVNHYUXVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693822 | |

| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890655-74-0 | |

| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 6-ethoxypyridine-2-carboxylate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 6-ethoxypyridine-2-carboxylate

Introduction: A Versatile Pyridine Building Block

Ethyl 6-ethoxypyridine-2-carboxylate is a disubstituted pyridine derivative featuring an ethoxy group at the 6-position and an ethyl ester at the 2-position. This arrangement of an electron-donating group (ethoxy) and an electron-withdrawing group (ethyl carboxylate) on the pyridine scaffold makes it a valuable and versatile intermediate in organic synthesis. Such compounds are key building blocks in the development of novel pharmaceuticals, agrochemicals, and functional materials, where the pyridine core acts as a crucial pharmacophore or a ligand for metal catalysts.[1][2] This guide provides a comprehensive overview of a robust synthetic strategy for this molecule, the rationale behind the chosen methodology, and a detailed protocol for its structural characterization.

Part 1: Synthesis via Nucleophilic Aromatic Substitution

The most direct and efficient pathway to Ethyl 6-ethoxypyridine-2-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available starting material, Ethyl 6-chloropyridine-2-carboxylate, and a simple, powerful nucleophile, sodium ethoxide.

Causality and Strategic Rationale

The choice of an SNAr reaction is grounded in the electronic properties of the pyridine ring. The ring nitrogen atom is electron-withdrawing, which reduces the electron density at the α- (2 and 6) and γ- (4) positions. This inherent electron deficiency is further amplified by the presence of the electron-withdrawing ethyl carboxylate group at the 2-position. Consequently, the 6-position becomes highly activated and susceptible to attack by a strong nucleophile.

-

Choice of Substrate : Ethyl 6-chloropyridine-2-carboxylate is an ideal precursor.[3] Chlorine is a good leaving group, and its position on the ring is activated for displacement.

-

Choice of Nucleophile : Sodium ethoxide serves as a potent source of the ethoxide nucleophile (EtO⁻). The reaction is typically performed in ethanol, which is the conjugate acid of the nucleophile. Using ethanol as the solvent prevents the decomposition of the nucleophile and conveniently dissolves the sodium ethoxide.[4][5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Ethyl 6-ethoxypyridine-2-carboxylate.

Detailed Experimental Protocol

Materials:

-

Ethyl 6-chloropyridine-2-carboxylate (1.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-chloropyridine-2-carboxylate (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

-

Reagent Addition : While stirring, add sodium ethoxide (1.5 eq) to the solution at room temperature. The reaction may be mildly exothermic.

-

Heating : Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding deionized water.

-

Reduce the volume of the solvent using a rotary evaporator to remove most of the ethanol.

-

Transfer the resulting aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification :

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 6-ethoxypyridine-2-carboxylate.

-

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the expected data from the primary characterization techniques. These predictions are based on established principles of spectroscopy and data from analogous structures.[6][7]

| Technique | Expected Observations | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.70 (t, 1H), δ 7.45 (d, 1H), δ 6.80 (d, 1H), δ 4.45 (q, 2H), δ 4.40 (q, 2H), δ 1.40 (t, 3H), δ 1.35 (t, 3H) | Aromatic protons in a 1:1:1 ratio. Two distinct quartets for the two O-CH₂ groups and two distinct triplets for the two CH₃ groups, confirming the presence of two different ethyl groups. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165 (C=O), δ 163 (C-OEt), δ 148 (C-CO₂Et), δ 139 (Ar-CH), δ 115 (Ar-CH), δ 110 (Ar-CH), δ 62 (O-CH₂), δ 61 (O-CH₂), δ 14.5 (CH₃), δ 14.2 (CH₃) | Ester carbonyl carbon, five distinct aromatic carbons, and two sets of non-equivalent ethyl group carbons. |

| FTIR (KBr, cm⁻¹) | ~2980 (aliphatic C-H), ~1725 (C=O, ester), ~1600, 1580 (aromatic C=C/C=N), ~1250, 1040 (C-O, ether & ester) | Strong ester carbonyl stretch is a key diagnostic peak. Presence of both sp² and sp³ C-H stretches and characteristic C-O ether/ester stretches.[8] |

| Mass Spec. (EI) | m/z (%): 195 [M]⁺, 150 [M-OEt]⁺, 122 [M-CO₂Et]⁺ | Molecular ion peak at m/z 195 confirms the molecular weight (C₁₀H₁₃NO₃). Fragmentation pattern corresponds to the loss of ethoxy and ethoxycarbonyl fragments, consistent with the proposed structure.[9] |

Trustworthiness through Orthogonal Validation : The power of this characterization workflow lies in its orthogonality. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. FTIR confirms the presence of key functional groups (ester, ether). Mass spectrometry provides the exact molecular weight and elemental composition (via high-resolution MS). When the data from all three techniques are consistent and correlate perfectly with the expected structure, it provides a self-validating system that confirms the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate with a high degree of confidence.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate, (4a): Yield 95%: 1H NMR (400. [Link]

-

JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. [Link]

-

National Center for Biotechnology Information. Ethyl 6-hydroxypyridine-2-carboxylate. PubChem. [Link]

-

PubMed. Ethyl 6-amino-2-methoxypyridine-3-carboxylate, Interplay of Molecular and Supramolecular Structure. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. [Link]

-

Chemistry LibreTexts. Reactions at the α Carbons of Carboxylic Acid Derivatives. [Link]

-

Brainly.in. the reaction of 4-chloropyridine with sodium etoxide is example of. [Link]

-

ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

-

MDPI. Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Ethyl 6-chloropyridine-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 6-ethoxypyridine-2-carboxylate: Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-ethoxypyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its scaffold, featuring a pyridine core functionalized with both an ester and an ether, presents a versatile platform for the development of novel molecular entities. Pyridine carboxylic acids and their esters are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and other biologically active compounds[1]. The presence of the ethoxy group at the 6-position modifies the electronic properties of the pyridine ring, influencing its reactivity and potential applications in drug design. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of Ethyl 6-ethoxypyridine-2-carboxylate, offering valuable insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for Ethyl 6-ethoxypyridine-2-carboxylate is not extensively documented in publicly available literature, its properties can be reliably predicted based on the analysis of structurally similar compounds, such as Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and other alkoxy-substituted pyridine esters[2][3].

Table 1: Predicted Physicochemical Properties of Ethyl 6-ethoxypyridine-2-carboxylate

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C10H13NO3 | --- |

| Molecular Weight | 195.21 g/mol | --- |

| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of similar pyridine esters |

| Boiling Point | ~340-360 °C at 760 mmHg | Extrapolation from similar structures[2] |

| Density | ~1.1 - 1.2 g/cm³ | Comparison with related compounds[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Expected for a moderately polar organic molecule |

Spectroscopic Characterization

The structural elucidation of Ethyl 6-ethoxypyridine-2-carboxylate would rely on standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl groups and the protons on the pyridine ring.

-

Ethoxy group (at C6): A quartet at approximately 4.4-4.6 ppm (O-CH₂) and a triplet at around 1.4-1.5 ppm (-CH₃).

-

Ester group (at C2): A quartet at approximately 4.3-4.5 ppm (O-CH₂) and a triplet at around 1.3-1.4 ppm (-CH₃).

-

Pyridine ring protons: Three aromatic protons in the region of 7.0-8.0 ppm, likely exhibiting a doublet of doublets and two doublets, characteristic of a 2,6-disubstituted pyridine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl carbon (ester): A signal in the downfield region, around 165-170 ppm.

-

Pyridine ring carbons: Signals in the aromatic region (110-160 ppm), with the carbon bearing the ethoxy group (C6) and the carbon bearing the ester group (C2) being the most downfield.

-

Ethoxy and ester carbons: Signals for the -CH₂- groups around 60-65 ppm and the -CH₃ groups around 14-15 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester and ether): Strong bands in the region of 1100-1300 cm⁻¹.

-

C=N and C=C stretch (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 195, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the ethyl group from the ether, and cleavage of the ester functionality.

Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate

A practical and efficient synthesis of Ethyl 6-ethoxypyridine-2-carboxylate can be envisioned starting from commercially available Ethyl 6-chloropyridine-2-carboxylate via a Williamson ether synthesis.

Caption: Synthetic route to Ethyl 6-ethoxypyridine-2-carboxylate.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 6-chloropyridine-2-carboxylate (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: To this solution, add sodium ethoxide (1.1 to 1.5 eq) portion-wise at room temperature. The sodium ethoxide can be generated in situ by carefully adding sodium metal to anhydrous ethanol.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 6-ethoxypyridine-2-carboxylate.

Chemical Reactivity and Synthetic Applications

Ethyl 6-ethoxypyridine-2-carboxylate is a versatile intermediate for further chemical transformations, primarily involving the ester functionality and the pyridine ring.

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-ethoxypyridine-2-carboxylic acid, under basic or acidic conditions. This carboxylic acid is a valuable building block for the synthesis of amides and other derivatives.

Experimental Protocol: Ester Hydrolysis

-

Dissolve Ethyl 6-ethoxypyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

-

Heat the mixture to 60-80°C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and acidify with aqueous HCl to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Extract the product with an organic solvent, dry, and concentrate to obtain 6-ethoxypyridine-2-carboxylic acid.

Amidation

The ester can be directly converted to amides by reaction with primary or secondary amines, often requiring elevated temperatures or the use of coupling agents for efficient conversion. Alternatively, the corresponding carboxylic acid (obtained from hydrolysis) can be coupled with amines using standard peptide coupling reagents.

Caption: Pathways for the synthesis of amides.

Experimental Protocol: Two-Step Amidation via the Carboxylic Acid

-

Acid Formation: Prepare 6-ethoxypyridine-2-carboxylic acid as described in the hydrolysis protocol.

-

Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DCM.

-

Add a coupling agent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

-

Cross-Coupling Reactions

While the ethoxy group itself is generally not a leaving group in standard cross-coupling reactions, the pyridine ring can be further functionalized. If a halogen were present on the ring, a variety of palladium-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a bromo-substituted analogue could undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. The presence of the ethoxy and ester groups would need to be considered for compatibility with the reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The 6-alkoxypyridine-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry[4]. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the ester and ether functionalities can be modified to tune the compound's physicochemical properties, such as lipophilicity and metabolic stability. This scaffold has been incorporated into molecules targeting a range of biological targets, including kinases and other enzymes[5]. The ability to readily convert the ester to a variety of amides allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.

Conclusion

Ethyl 6-ethoxypyridine-2-carboxylate is a synthetically useful building block with significant potential in the development of novel therapeutic agents. While specific literature on this exact molecule is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogues. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors and drug discovery programs.

References

-

6-Methoxypyridine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price. (URL: [Link])

-

Heckel, A. et al. (2016) Substituted in the 6 position. U.S. Patent Application Publication No. US 2016/0136133 A1. (URL: [Link])

-

ChemBK. ethyl 6-methoxypyrazine-2-carboxylate. (URL: [Link])

-

Jew, S. et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. (URL: [Link])

-

Ullah, S. et al. (2023). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 28(14), 5488. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1487–1519. (URL: [Link])

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. 6-Methoxypyridine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price | High-Purity Pyridine Carboxylic Acids China [pipzine-chem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"Ethyl 6-ethoxypyridine-2-carboxylate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-ethoxypyridine-2-carboxylate

This guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 6-ethoxypyridine-2-carboxylate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental heterocyclic compounds widely used as intermediates and scaffolds in the synthesis of pharmaceuticals and functional materials.[1][2][3] A thorough understanding of their spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and quality control.

This document moves beyond a simple listing of data, offering insights into the principles of spectral interpretation and the rationale behind analytical choices. It is designed to serve as a practical reference for scientists and professionals in drug development and chemical research.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. Ethyl 6-ethoxypyridine-2-carboxylate possesses a pyridine ring substituted with an ethyl ester group at position 2 and an ethoxy group at position 6.

Chemical Structure:

(Simplified representation)

Key Structural Features for Analysis:

-

Aromatic Pyridine Ring: Three distinct aromatic protons (H-3, H-4, H-5) and six unique aromatic carbons. The electron-withdrawing nature of the ester and the electron-donating nature of the ethoxy group will influence the chemical shifts of these nuclei.

-

Ethyl Ester Group (-COOCH₂CH₃): A carbonyl group (C=O), a methylene group (CH₂), and a methyl group (CH₃).

-

Ethoxy Group (-OCH₂CH₃): An ether linkage, a methylene group (CH₂), and a methyl group (CH₃).

Based on these features, we can predict the characteristic signals in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[4] The choice of deuterated solvent is a critical experimental parameter, as it can influence the chemical shifts of protons, particularly those capable of hydrogen bonding or those in close proximity to polar functional groups.[5][6][7][8] While CDCl₃ is a common starting point, solvents like DMSO-d₆ can be used to resolve overlapping signals or for less soluble compounds.[5][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

| Pyridine H-4 | ~7.6 - 7.8 | Triplet (t) | 1H | Located between two other aromatic protons, expected to be a triplet with a typical coupling constant (J) of ~7-8 Hz. |

| Pyridine H-3 | ~7.3 - 7.5 | Doublet (d) | 1H | Coupled to H-4, appearing as a doublet. |

| Pyridine H-5 | ~6.8 - 7.0 | Doublet (d) | 1H | Coupled to H-4, appearing as a doublet. Shifted upfield due to the electron-donating effect of the adjacent ethoxy group. |

| Ester -OCH₂- | ~4.4 - 4.6 | Quartet (q) | 2H | Coupled to the adjacent methyl protons, resulting in a quartet (J ≈ 7.1 Hz). Deshielded by the adjacent carbonyl group. |

| Ethoxy -OCH₂- | ~4.3 - 4.5 | Quartet (q) | 2H | Coupled to the adjacent methyl protons (J ≈ 7.0 Hz). Deshielded by the adjacent oxygen and the aromatic ring. |

| Ethoxy -CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | Coupled to the methylene protons, appearing as a triplet (J ≈ 7.0 Hz). |

| Ester -CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Coupled to the methylene protons, appearing as a triplet (J ≈ 7.1 Hz). |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| Ester C=O | ~165 - 168 | The carbonyl carbon of the ester group is highly deshielded. |

| Pyridine C-6 | ~162 - 165 | Attached to the electron-donating ethoxy group, this carbon is significantly deshielded. |

| Pyridine C-2 | ~148 - 152 | Attached to the nitrogen and the electron-withdrawing ester group. |

| Pyridine C-4 | ~138 - 142 | Aromatic carbon with a typical chemical shift. |

| Pyridine C-3 | ~115 - 120 | Aromatic carbon adjacent to the ester-substituted carbon. |

| Pyridine C-5 | ~110 - 115 | Shifted upfield due to the electron-donating effect of the ethoxy group. |

| Ester -OCH₂- | ~61 - 64 | Methylene carbon of the ethyl ester, deshielded by oxygen. |

| Ethoxy -OCH₂- | ~60 - 63 | Methylene carbon of the ethoxy group. |

| Ethoxy -CH₃ | ~14 - 16 | Methyl carbon of the ethoxy group. |

| Ester -CH₃ | ~13 - 15 | Methyl carbon of the ethyl ester group. |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the Ethyl 6-ethoxypyridine-2-carboxylate sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Standard: For quantitative analysis, a known amount of an internal standard can be added, though it is not typically necessary for routine structure confirmation.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2980 - 2900 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |

| ~3100 - 3000 | C-H Stretch | Aromatic | Weak-Medium |

| ~1725 - 1710 | C=O Stretch | Ester | Strong |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1250 - 1200 | C-O Stretch | Ester (C-O-C) | Strong |

| ~1100 - 1050 | C-O Stretch | Ether (Aryl-O-C) | Strong |

The most prominent and diagnostic peak will be the strong absorbance from the ester carbonyl (C=O) stretch.

Experimental Protocol: Acquiring a KBr-IR Spectrum

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.[10] In Electron Ionization (EI-MS), the molecule is ionized, and the resulting molecular ion can break apart into smaller, characteristic fragment ions.[11][12]

Predicted Mass Spectrometry Data (EI-MS):

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.21 g/mol

-

Molecular Ion (M⁺˙): A peak is expected at m/z = 195.

Key Predicted Fragmentation Pathways:

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure.[13]

-

Loss of Ethoxy Radical (-•OCH₂CH₃): M⁺˙ - 45 → m/z = 150. This is a common fragmentation for ethyl esters.

-

Loss of Ethene from the Ester: M⁺˙ - 28 → m/z = 167. A McLafferty rearrangement can lead to the loss of ethylene from the ethyl ester group.

-

Loss of Ethene from the Ethoxy Group: M⁺˙ - 28 → m/z = 167. Loss of ethylene from the 6-ethoxy substituent.

-

Loss of the Ester Group (-•COOCH₂CH₃): M⁺˙ - 73 → m/z = 122. Cleavage of the bond between the pyridine ring and the ester carbonyl.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of Ethyl 6-ethoxypyridine-2-carboxylate.

Caption: Integrated workflow for the spectroscopic characterization of a target compound.

Conclusion

The structural elucidation of Ethyl 6-ethoxypyridine-2-carboxylate is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern on the pyridine ring. IR spectroscopy provides rapid confirmation of the essential ester functional group, while mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This integrated approach ensures a self-validating system for confirming the identity and purity of the target molecule, which is a critical requirement in all stages of chemical research and development.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022, January 13). Reddit.

- Interpretation of Mass Spectra—EI-MS. (2019, December 24). Creative Proteomics Blog.

- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (n.d.). Taylor & Francis Online.

- 13 - Supporting Information. (n.d.).

- Interpreting Electron Ionization Mass Spectra. (2022, September 1). Chemistry LibreTexts.

- Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (n.d.). Canadian Science Publishing.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). OSU Chemistry.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).

- SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. (n.d.). ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate.

- A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. (n.d.). Benchchem.

- Interpretation of mass spectra. (n.d.).

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.

- Synthesis and Spectral Analysis of Pyridine Derivates. (2025, August 6). ResearchGate.

- Fragmentation and Interpretation of Spectra. (n.d.).

- Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look? (2025, August 6). ResearchGate.

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.).

- Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. (n.d.). The Royal Society of Chemistry.

- ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE(21684-59-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethyl 6-acetylpyridine-2-carboxylate. (n.d.). PubChem.

- Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. (n.d.). Alfa Chemistry.

- Ethyl 2-chloro-6-methoxyisonicotinate. (n.d.). PubChem.

- Ethyl 2-pyridinecarboxylate. (n.d.). PubChem.

- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2025, August 6). ResearchGate.

- Ethyl 2-methyl-6-phenylpyridine-3-carboxylate. (n.d.). Benchchem.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Ethyl 6-methylpyridine-2-carboxylate. (n.d.). Biosynth.

- Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. (2024, October 3).

- Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. (2025, August 6). ResearchGate.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. whitman.edu [whitman.edu]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 6-Ethoxypyridine-2-carboxylate

Preamble: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the pyridine-2-carboxylate scaffold stands as a privileged pharmacophore, giving rise to a multitude of compounds with diverse biological activities.[1][2][3] From enzyme inhibitors to anticancer agents, the versatility of this heterocyclic system is well-documented.[4][5][6] Yet, within this expansive chemical space, there exist molecules whose biological roles remain uncharted. Ethyl 6-ethoxypyridine-2-carboxylate is one such enigmatic compound. While its synthesis is feasible, its mechanism of action is, at present, a black box.

This guide is structured not as a retrospective account of a known mechanism, but as a prospective roadmap for its elucidation. As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a comprehensive, technically-grounded strategy to systematically unravel the biological function of this molecule. We will proceed from a foundation of what is known about structurally related compounds to hypothesize potential mechanisms and then detail a rigorous, multi-faceted experimental plan to test these hypotheses. This document is designed to be a self-validating system of inquiry, where each experimental step builds upon the last, leading to a robust and defensible model of action.

I. The Landscape of Pyridine-2-Carboxylate Derivatives: A Foundation for Hypothesis

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents.[3][7] A survey of the literature reveals several key therapeutic areas where pyridine-2-carboxylate analogs have shown significant promise.

| Derivative Class | Reported Biological Activity | Potential Mechanism of Action | Reference |

| Pyridine-2-carboxamides | Anticancer (HPK1 and SHP2 inhibition) | Allosteric inhibition of protein tyrosine phosphatases and kinases involved in immune checkpoint signaling and cell proliferation. | [2][8] |

| 6-Formyl-pyridine-2-carboxylate Esters | Anticancer (Telomerase inhibition) | Inhibition of telomerase, an enzyme crucial for the immortalization of cancer cells. | [1] |

| Ethyl Pyrimidine-Quinolincarboxylates | Anticancer (LDH inhibition) | Inhibition of lactate dehydrogenase A (LDHA), an enzyme involved in the altered metabolism of cancer cells. | [4][6] |

| 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide Derivatives | Anti-allergic / Anti-inflammatory (STAT6 inhibition) | Inhibition of the STAT6 transcription factor, which is critical for T-helper cell 2 (Th2) differentiation in allergic responses. | [9] |

| Pyrimidine Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | Interaction with various molecular targets, including enzymes like cyclooxygenases and interference with nucleic acid synthesis. | [10] |

| Ethyl-2-amino-pyrrole-3-carboxylates | Anticancer | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest. | [5] |

This landscape analysis suggests that the pyridine-2-carboxylate core can be tailored to interact with a wide array of biological targets. The presence of an ethoxy group at the 6-position of our target molecule, Ethyl 6-ethoxypyridine-2-carboxylate, introduces a lipophilic and potentially metabolically labile site, which could significantly influence its pharmacokinetic and pharmacodynamic properties.

II. Hypothesized Mechanisms of Action for Ethyl 6-Ethoxypyridine-2-carboxylate

Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of Ethyl 6-ethoxypyridine-2-carboxylate:

Hypothesis A: Anticancer Activity via Enzymatic Inhibition The prevalence of anticancer activity among pyridine-2-carboxylate derivatives suggests this as a strong starting point.[1][2][4][5][6][8] The specific enzymatic target could be a kinase, a phosphatase, or an enzyme involved in metabolic pathways crucial for cancer cell survival.

Hypothesis B: Anti-inflammatory or Immunomodulatory Activity The demonstrated activity of related compounds as STAT6 and HPK1 inhibitors points towards a potential role in modulating immune responses.[2][9] This could manifest as anti-inflammatory or specific immunomodulatory effects.

Hypothesis C: Antimicrobial Activity The pyridine scaffold is a common feature in many antimicrobial agents.[10][11][12] Ethyl 6-ethoxypyridine-2-carboxylate may exert its effects by disrupting microbial cell wall synthesis, interfering with nucleic acid replication, or inhibiting essential microbial enzymes.

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

III. A Roadmap for Elucidating the Mechanism of Action

This section outlines a comprehensive, phased experimental plan. Each phase is designed to generate specific data that will either support or refute our working hypotheses, guiding the subsequent stages of the investigation.

Phase 1: Broad-Based Phenotypic Screening

The initial step is to determine if Ethyl 6-ethoxypyridine-2-carboxylate exhibits any biological activity in broad, unbiased screens.

Experimental Protocol: Cancer Cell Line Viability Panel

-

Cell Lines: A diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (e.g., breast, colon, lung, leukemia).

-

Treatment: Cells are seeded in 96-well plates and treated with a concentration range of Ethyl 6-ethoxypyridine-2-carboxylate (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Assay: Cell viability is assessed using a standard MTS or resazurin-based assay.

-

Data Analysis: IC50 values are calculated for each cell line. A differential response across the panel can provide initial clues about the mechanism.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).

-

Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Caption: Workflow for Phase 1 Phenotypic Screening.

Phase 2: Target Identification and Pathway Analysis

Assuming positive hits in Phase 1 (e.g., potent and selective anticancer activity), the next step is to identify the molecular target(s) and affected cellular pathways.

Experimental Protocol: Affinity-Based Target Identification

-

Probe Synthesis: Synthesize a derivative of Ethyl 6-ethoxypyridine-2-carboxylate with a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support (e.g., streptavidin beads).

-

Cell Lysate Preparation: Prepare total protein lysates from a sensitive cell line identified in Phase 1.

-

Affinity Pulldown: Incubate the cell lysate with the immobilized compound. As a control, incubate a separate lysate with beads lacking the compound.

-

Elution and Proteomics: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the compound-treated and control samples to identify specific binding partners.

Experimental Protocol: Pathway-Focused Western Blotting

-

Cell Treatment: Treat a sensitive cell line with Ethyl 6-ethoxypyridine-2-carboxylate at its IC50 concentration for various time points.

-

Protein Extraction and Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways commonly implicated in the observed phenotype (e.g., for anticancer activity, probe for markers of apoptosis like cleaved PARP and Caspase-3, and key signaling nodes like p-Akt, p-ERK, p-STAT).

-

Interpretation: Changes in protein phosphorylation or expression can pinpoint the affected signaling pathways.

Caption: Workflow for Phase 2 Target and Pathway Analysis.

Phase 3: In Vitro Mechanistic Validation

The putative targets and pathways identified in Phase 2 must be validated through in vitro assays.

Experimental Protocol: Recombinant Enzyme Inhibition Assays

-

Target Acquisition: Obtain or produce recombinant versions of the top protein candidates identified through affinity proteomics.

-

Assay Development: Develop or utilize established enzymatic assays for these proteins (e.g., kinase activity assays using a fluorescent substrate, phosphatase assays).

-

IC50 Determination: Determine the in vitro IC50 of Ethyl 6-ethoxypyridine-2-carboxylate against each recombinant enzyme.

-

Selectivity Profiling: Test the compound against a panel of related enzymes to assess its selectivity.

Experimental Protocol: Cellular Target Engagement Assays

-

Methodology: Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay in live cells.

-

Procedure: Treat intact cells with the compound and then measure the thermal stability or engagement of the target protein.

-

Data Analysis: A shift in the melting temperature (for CETSA) or a positive BRET signal indicates direct binding of the compound to the target protein in a cellular context.

IV. Data Synthesis and Model Construction

The culmination of this multi-phased approach is the synthesis of all collected data into a coherent model for the mechanism of action. For instance, if Ethyl 6-ethoxypyridine-2-carboxylate demonstrates selective cytotoxicity against leukemia cell lines, affinity proteomics identifies a specific kinase as a primary binding partner, and subsequent in vitro assays confirm potent and selective inhibition of this kinase, a strong, evidence-based mechanistic model can be constructed.

This model can be visually represented to illustrate the compound's interaction with its target and the downstream consequences on cellular signaling.

Caption: Example of a Hypothesized Signaling Pathway.

V. Conclusion: From Enigma to Asset

Ethyl 6-ethoxypyridine-2-carboxylate, while currently a molecule of unknown function, represents an opportunity for discovery. The systematic, hypothesis-driven approach outlined in this guide provides a robust framework for its characterization. By integrating broad phenotypic screening with modern target identification techniques and rigorous in vitro validation, we can transform this compound from a chemical curiosity into a well-understood pharmacological tool with potential therapeutic applications. This roadmap is not merely a set of protocols; it is a logical and efficient pathway to knowledge, designed to maximize the probability of a successful and impactful investigation.

References

-

Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434 - PubChem. Available from: [Link]

-

Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed. Available from: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available from: [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - MDPI. Available from: [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available from: [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. Available from: [Link]

-

6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem. Available from: [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. Available from: [Link]

-

Ethyl 6-amino-2-methoxypyridine-3-carboxylate, Interplay of Molecular and Supramolecular Structure - PubMed. Available from: [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. Available from: [Link]

-

Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - MDPI. Available from: [Link]

-

Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - MDPI. Available from: [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available from: [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. Available from: [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed. Available from: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available from: [Link]

-

(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. Available from: [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. Available from: [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. Available from: [Link]

Sources

- 1. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 6-Alkoxypyridine-2-carboxylates: Focus on Ethyl 6-Methoxypyridine-2-carboxylate

A Note to the Reader: Initial searches for "Ethyl 6-ethoxypyridine-2-carboxylate" did not yield a specific CAS number or detailed documentation. Consequently, this guide will focus on the closely related and well-documented analogue, Ethyl 6-methoxypyridine-2-carboxylate . The principles of synthesis, reactivity, and application discussed herein are largely translatable to the ethoxy derivative and other similar 6-alkoxypyridine-2-carboxylates, providing a robust framework for researchers in drug discovery and organic synthesis.

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, 2,6-disubstituted pyridines, such as ethyl 6-alkoxypyridine-2-carboxylates, are particularly valuable building blocks. The arrangement of a nucleophilic alkoxy group and an electrophilic ester functionality on the pyridine ring provides a versatile platform for the synthesis of complex molecular architectures. This guide provides a detailed technical overview of Ethyl 6-methoxypyridine-2-carboxylate, a representative member of this class, covering its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and fundamental properties.

CAS Number and Molecular Formula

Molecular Structure

The molecular structure of Ethyl 6-methoxypyridine-2-carboxylate consists of a pyridine ring substituted at the 2-position with an ethyl carboxylate group and at the 6-position with a methoxy group.

Caption: Molecular Structure of Ethyl 6-methoxypyridine-2-carboxylate

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of Ethyl 6-methoxypyridine-2-carboxylate is presented below. These values are estimated based on data from its parent carboxylic acid and similar pyridine derivatives.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | Calculated |

| Molecular Formula | C₉H₁₁NO₃ | - |

| Boiling Point | ~255.4 °C at 760 mmHg | [2] |

| Flash Point | ~108.3 °C | [2] |

| Density | ~1.124 g/cm³ | [2] |

| LogP | ~1.27 | [2] |

| Appearance | Expected to be a colorless to light yellow oil or low melting solid | Inferred |

Spectroscopic Data

Detailed spectroscopic characterization is crucial for confirming the identity and purity of the compound. While a dedicated spectrum for the title compound is not publicly available, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group of the ester, and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with the carbon attached to the methoxy group being significantly shielded), and the carbons of the ethyl and methoxy groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), along with C-O stretching bands for the ester and ether linkages, and characteristic aromatic C-H and C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 181, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Synthesis of Ethyl 6-methoxypyridine-2-carboxylate

The synthesis of Ethyl 6-methoxypyridine-2-carboxylate can be achieved through several routes, typically starting from a pre-functionalized pyridine derivative. A common and reliable method involves the esterification of the corresponding carboxylic acid.

Synthetic Workflow

Caption: General Synthetic Workflow for Ethyl 6-methoxypyridine-2-carboxylate

Detailed Experimental Protocol

This protocol is adapted from a general Fischer esterification procedure for a related pyridine carboxylic acid.

Materials:

-

6-Methoxypyridine-2-carboxylic acid (1.0 eq)

-

Anhydrous Ethanol (excess, as solvent and reactant)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Methoxypyridine-2-carboxylic acid in anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolution is observed.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

-

Purification: The crude Ethyl 6-methoxypyridine-2-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Neutralization and Extraction: The aqueous work-up with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid. Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions.

Applications in Research and Drug Development

Ethyl 6-methoxypyridine-2-carboxylate and its analogues are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the ester and methoxy groups at the 2 and 6 positions of the pyridine ring allows for selective functionalization.

Role as a Chemical Intermediate

Sources

Foreword: The Centrality of the Pyridine-2-Carboxylate Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of Substituted Pyridine-2-Carboxylates

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, agrochemicals, and functional materials.[1][2] When substituted at the C2 position with a carboxylate group, its utility is magnified, creating a privileged scaffold that is foundational to numerous biologically active molecules and a versatile building block in organic synthesis.[1][3][4][5] Pyridine-2-carboxylic acid (picolinic acid) and its derivatives act as crucial chelating agents, direct functionalization on the pyridine ring, and serve as precursors to a vast array of more complex structures.[6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted pyridine-2-carboxylates. We move beyond a simple recitation of reactions to explore the underlying principles, causality behind methodological choices, and field-proven protocols. Our focus is on two primary strategic approaches: the de novo construction of the pyridine ring and the post-synthetic functionalization of a pre-formed pyridine nucleus.

Strategic Overview: Ring Construction vs. Ring Functionalization

The synthesis of a target pyridine-2-carboxylate derivative hinges on a key strategic decision: is it more efficient to build the pyridine ring with the desired substituents already in place, or to start with a simpler pyridine-2-carboxylate and add the required functional groups later? This choice depends on the availability of starting materials, the desired substitution pattern, and scalability considerations.

Figure 1: Core strategic decision tree for synthesizing substituted pyridine-2-carboxylates.

Part 1: De Novo Synthesis via Pyridine Ring Construction

Constructing the heterocyclic ring from acyclic precursors is a powerful strategy for installing complex substitution patterns with high regioselectivity. Cycloaddition reactions are particularly elegant and efficient in this regard.[7]

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

The co-cyclotrimerization of two alkyne molecules and a nitrile offers a direct and atom-economical route to pyridines. This method is a fascinating tool for assembling highly substituted pyridine rings under mild conditions.[8] The nitrile component directly provides the nitrogen atom and the C2 carbon of the resulting pyridine, making it an ideal method for synthesizing pyridine-2-carboxylates by using a cyanoformate ester as the nitrile component.

Mechanistic Insight: The reaction is typically catalyzed by complexes of cobalt, rhodium, or nickel. The general mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile lead to a seven-membered metallacycle, which then undergoes reductive elimination to release the pyridine product and regenerate the active catalyst.

Figure 2: Generalized catalytic cycle for [2+2+2] cycloaddition synthesis of pyridines.

Experimental Protocol: Synthesis of Ethyl 3,4,5,6-Tetraphenylpyridine-2-carboxylate

This protocol is adapted from general procedures for cobalt-catalyzed [2+2+2] cycloadditions.

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add diphenylacetylene (2.0 mmol, 356 mg).

-

Catalyst and Reagents: Add CoBr₂(dppe) (0.05 mmol, 33 mg) and zinc dust (0.2 mmol, 13 mg).

-

Solvent and Nitrile: Add anhydrous tetrahydrofuran (THF, 10 mL), followed by ethyl cyanoformate (1.0 mmol, 99 mg).

-

Reaction: Stir the mixture at 60 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and filter through a short pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

[4+2] Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction, involving the cycloaddition of a 1-azadiene (the 4π component) with an alkyne (the 2π component), provides a classical approach to constructing the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.[7][9] The use of an electron-deficient alkyne, such as an acetylenic carboxylate, directly installs the required ester at the C2 position.

Causality and Limitations: This route is often challenging because the electronic and conformational requirements for the cycloaddition can be unfavorable.[7] The reaction is most effective when the 1-azadiene is electron-rich and the dienophile (the alkyne) is electron-poor. Subsequent aromatization is a critical step and can be achieved with various oxidizing agents like manganese dioxide (MnO₂) or air.

[3+3] Cycloaddition of Enamines

A highly practical and scalable method for synthesizing substituted pyridines involves the formal [3+3] cycloaddition of enamines with α,β-unsaturated aldehydes or ketones.[10] This organocatalyzed approach assembles the pyridine ring from readily available starting materials under relatively mild conditions.

Mechanism and Rationale: The reaction proceeds via a cascade of conjugate addition and condensation steps. The enamine acts as a three-carbon nucleophilic component, while the enal or enone serves as the three-carbon electrophilic component. The use of an appropriate organocatalyst, often a simple acid or base, facilitates the cyclization and subsequent dehydration to yield the aromatic pyridine product. This method was successfully demonstrated on a 50-gram scale for the synthesis of a key intermediate for the drug sotorasib.[10]

Table 1: Representative Scope of the [3+3] Cycloaddition for Pyridine Synthesis[10]

| Enamine Substrate | Enal/Enone Substrate | Product | Yield (%) |

| Morpholino-cyclohexene | Crotonaldehyde | Tetrahydroquinoline derivative | 85 |

| 1-(Prop-1-en-1-yl)pyrrolidine | Cinnamaldehyde | 4-Methyl-2-phenyl-3-(pyrrolidin-1-yl)pyridine | 78 |

| 1-(But-1-en-1-yl)piperidine | Acrolein | 3-Ethyl-2-(piperidin-1-yl)pyridine | 72 |

| Morpholino-cyclopentene | Methyl vinyl ketone | Dihydro-1H-cyclopenta[b]pyridine derivative | 81 |

Part 2: Synthesis via Functionalization of a Pre-formed Pyridine Ring

This strategy begins with a simple, often commercially available, picolinic acid or its ester and introduces substituents through modern synthetic methods. This approach is particularly valuable when the required starting materials for de novo synthesis are not readily accessible.

Esterification of Pyridine-2-carboxylic Acids

The direct conversion of a carboxylic acid to its ester is a cornerstone of organic synthesis. For picolinic acids, several reliable methods exist.

Method A: Acid Chloride Formation

This is a robust, two-step procedure suitable for a wide range of alcohols. The initial activation of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is highly effective.

Trustworthiness: The primary advantage is the high reactivity of the intermediate acyl chloride, which ensures efficient esterification even with sterically hindered alcohols. A common challenge is the formation of the acid chloride hydrochloride salt, which may have limited solubility in inert solvents.[11] The use of a base like triethylamine (TEA) or pyridine in the subsequent step is crucial to neutralize the generated HCl and drive the reaction to completion.[11]

Detailed Protocol: Synthesis of Methyl Picolinate via the Acid Chloride[11]

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend pyridine-2-carboxylic acid (10.0 g, 0.081 mol) in thionyl chloride (25 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).

-

Reaction: Stir the mixture at room temperature. A vigorous evolution of gas (SO₂ and HCl) will be observed. After the initial reaction subsides, gently heat the mixture to 40-50 °C for 1-2 hours until a clear solution is formed.

-

Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid is picolinoyl chloride hydrochloride.

-

Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath. Slowly add a solution of methanol (4.0 g, 0.125 mol) and triethylamine (12.3 g, 0.122 mol) in DCM (20 mL).

-

Completion and Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by adding water (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude methyl picolinate.

-

Purification: Purify by distillation or column chromatography as needed.

Method B: Modern Coupling Reagents (Steglich Esterification)

For sensitive substrates where harsh conditions are not viable, direct coupling of the carboxylic acid and alcohol using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred.[12] These reactions are typically catalyzed by 4-dimethylaminopyridine (DMAP).

Causality: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol nucleophile. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species. While effective, a significant drawback of using DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove.[12]

Table 2: Comparison of Modern Reagents for Amide/Ester Formation[13]

| Reagent | Full Name | Key Advantage | Common Byproduct |

| P2CA | Pyridine-2-carboxylic anhydride | Reliable, classic reagent | Picolinic acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization | Water-soluble tetramethylurea |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Very high reactivity, suitable for hindered substrates | Water-soluble byproducts |

Transition-Metal-Catalyzed C–H Functionalization

The direct functionalization of C–H bonds has revolutionized synthetic chemistry by offering a more sustainable and atom-economical alternative to traditional cross-coupling reactions.[2][14][15] For pyridine derivatives, this approach allows for the precise installation of alkyl, aryl, or other groups at specific positions on the ring.[14][16]

Regioselectivity: The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions.[17] However, achieving regioselectivity, especially at the electronically disfavored C3 and C5 positions, is a significant challenge.[16][17] This challenge is often overcome by using a directing group that positions a transition metal catalyst (commonly Pd, Rh, or Ru) in proximity to a specific C–H bond. The ester or amide derived from pyridine-2-carboxylic acid can itself serve as such a directing group for functionalization at the C3 position.

Figure 3: General workflow for directing-group-assisted C-H functionalization on a pyridine ring.

Field Insights: While powerful, C–H functionalization reactions often require careful optimization of the catalyst, ligand, oxidant, and solvent system. The directing group must be chosen carefully; it must be robust enough to survive the reaction conditions but ideally should be easily removable or a part of the final target structure. Recent advances have focused on developing transient or removable directing groups to enhance the versatility of this methodology.

Conclusion and Future Outlook

The synthesis of substituted pyridine-2-carboxylates is a mature yet continually evolving field. While classic ring-forming condensations and esterifications remain workhorse reactions, modern methodologies like transition-metal-catalyzed cycloadditions and C–H functionalizations offer unprecedented efficiency, selectivity, and sustainability. For the drug development professional, understanding the full spectrum of these strategies is paramount. The choice between a de novo construction or a late-stage functionalization approach directly impacts the speed, cost, and flexibility of a discovery or development campaign. Future innovations will likely focus on developing even more selective and greener catalytic systems, broadening the scope of accessible substitution patterns, and enabling the late-stage functionalization of increasingly complex pyridine-containing molecules.

References

- Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNTHESIS, 2011(20), 3209–3219.

-

Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. Available at: [Link]

- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.

-

(2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

(N/A). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

-

(2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

-

(2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]

-

Beilstein Journals. (N/A). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

-

(N/A). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]

-

(2007). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. Available at: [Link]

-

(N/A). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]

-

(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PubMed Central. Available at: [Link]

-

(N/A). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. ResearchGate. Available at: [Link]

-

(N/A). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Available at: [Link]

-

(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. ResearchGate. Available at: [Link]

-

(2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at: [Link]

-

(2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

-

(2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. Available at: [Link]

-

(N/A). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. Available at: [Link]

-

(N/A). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. Available at: [Link]

-

(N/A). Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. PubMed Central. Available at: [Link]

-

(N/A). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. SciSpace. Available at: [Link]

- (N/A). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. Google Patents.

-

(N/A). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

(N/A). C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

- (N/A). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. Google Patents.

-

(2025). Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine2-carboxylate derivative. ResearchGate. Available at: [Link]

-

(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. Available at: [Link]

-

(2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

-

(N/A). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. PubMed. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 5. Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]